molecular formula C25H18BrIN2 B5203162 3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide

3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide

Cat. No. B5203162
M. Wt: 553.2 g/mol
InChI Key: FASWBFSHNVAWDE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide is a chemical compound that has been the focus of scientific research in recent years. It is commonly referred to as BMQ, and it is a fluorescent dye that is used in a variety of applications. In

Mechanism of Action

The mechanism of action of BMQ is based on its ability to bind to specific targets within cells, such as proteins and DNA. This binding results in a change in the fluorescence properties of BMQ, which can be detected and used for imaging and detection purposes.
Biochemical and Physiological Effects
BMQ has been shown to have low toxicity in vitro and in vivo, making it a safe option for use in biological systems. It has also been found to be stable under a wide range of pH and temperature conditions, making it a versatile tool for imaging and detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMQ in lab experiments is its high sensitivity and specificity for detecting specific targets. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of BMQ is its relatively high cost compared to other fluorescent dyes.

Future Directions

There are several future directions for the use of BMQ in scientific research. One potential area of application is in the development of new biosensors for the detection of various analytes. Another potential area of research is in the development of new imaging techniques for studying cellular processes and structures. Additionally, the development of new synthetic methods for BMQ could lead to more cost-effective production and wider use in scientific research.

Synthesis Methods

The synthesis of BMQ is a multi-step process that involves the condensation of 4-bromobenzaldehyde with 2-aminobenzo[f]quinoline, followed by the reaction of the resulting product with 2-acetylpyridine. The final step involves the reaction of the resulting compound with iodine to form BMQ.

Scientific Research Applications

BMQ has been extensively studied for its use as a fluorescent dye in biological imaging. It has been found to be an effective tool for visualizing cellular structures and processes, including the detection of specific proteins and DNA. BMQ has also been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol.

properties

IUPAC Name

1-(4-bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN2.HI/c1-28-14-4-6-19(16-28)24-15-22(18-8-11-20(26)12-9-18)25-21-7-3-2-5-17(21)10-13-23(25)27-24;/h2-16H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWBFSHNVAWDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Br.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide

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